molecular formula C19H14O4S B14323355 5-Hydroxymethylchrysene sulfate CAS No. 100924-64-9

5-Hydroxymethylchrysene sulfate

Cat. No.: B14323355
CAS No.: 100924-64-9
M. Wt: 338.4 g/mol
InChI Key: SRLZFYPFZJWWAE-UHFFFAOYSA-N
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Description

5-Hydroxymethylchrysene sulfate is a sulfate ester derivative of 5-hydroxymethylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its potential mutagenic and carcinogenic properties. It is primarily studied in the context of its metabolic activation and inactivation in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxymethylchrysene sulfate typically involves the sulfation of 5-hydroxymethylchrysene. This process can be achieved using various sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfate ester .

Industrial Production Methods: These methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxymethylchrysene sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of chrysene, which are of interest for further biological and chemical studies .

Scientific Research Applications

5-Hydroxymethylchrysene sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxymethylchrysene sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and other cellular macromolecules. This binding can lead to mutations and potentially initiate carcinogenesis. The compound is metabolized by enzymes such as cytochrome P450 and sulfotransferases, which convert it to its active sulfate ester form .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxymethylchrysene sulfate is unique due to its sulfate ester group, which significantly influences its solubility, reactivity, and biological interactions. This makes it a valuable compound for studying the effects of sulfation on PAHs and their biological activity .

Properties

CAS No.

100924-64-9

Molecular Formula

C19H14O4S

Molecular Weight

338.4 g/mol

IUPAC Name

chrysen-5-ylmethyl hydrogen sulfate

InChI

InChI=1S/C19H14O4S/c20-24(21,22)23-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11H,12H2,(H,20,21,22)

InChI Key

SRLZFYPFZJWWAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)COS(=O)(=O)O

Origin of Product

United States

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